Diethyl 2-[(4-acetylanilino)methylene]malonate
Description
Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-[(4-acetylanilino)methylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-4-21-15(19)14(16(20)22-5-2)10-17-13-8-6-12(7-9-13)11(3)18/h6-10,17H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOYTNLPEXVIOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)C(=O)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-[(4-acetylanilino)methylene]malonate can be synthesized through a nucleophilic addition reaction. The typical synthetic route involves the reaction of diethyl malonate with 4-acetylaniline in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an ethanol solvent at room temperature, leading to the formation of the desired product .
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but is optimized for higher yields and purity. The reaction conditions are carefully controlled, and the product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(4-acetylanilino)methylene]malonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-[(4-acetylanilino)methylene]malonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly those with anticancer and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-[(4-acetylanilino)methylene]malonate involves its interaction with various molecular targets. The compound can act as a precursor in the synthesis of quinoline derivatives, which exhibit biological activities such as antiviral, immunosuppressive, and anticancer effects. The molecular pathways involved include nucleophilic addition and elimination reactions, leading to the formation of active intermediates .
Comparison with Similar Compounds
Structural and Substituent Variations
Diethyl 2-[(4-acetylanilino)methylene]malonate shares a common malonate-ethylene-aniline backbone with derivatives differing in the substituent on the aromatic ring. Key analogs include:
- Halogenated derivatives :
- Electron-withdrawing groups: 4-Nitro (Compound 10l): Mp 177–179°C, yield 61% . 4-Cyano (Compound 10k): Mp 172–175°C, yield 81% .
- Electron-donating groups :
- Alkyl/aryl substituents :
Table 1: Substituent Effects on Physical Properties
| Substituent | CAS Number | Melting Point (°C) | Yield (%) | Key Interactions |
|---|---|---|---|---|
| 4-Acetyl | 104007-11-6 | N/A | N/A | Likely H-bonding (inferred) |
| 4-Chloro | 26832-89-3 | 63–65 | 78.5 | N–H⋯O (intramolecular) |
| 4-Bromo | 101937-67-1 | N/A (white solid) | 73 | N–H⋯O, C–H⋯O (intermolecular) |
| 4-Fluoro | 26832-96-2 | 68–70 | 55.7 | – |
| 4-Cyano | – | 172–175 | 81 | Strong dipolar interactions |
Crystallographic and Stability Insights
- The 4-bromo derivative exhibits a six-membered intramolecular H-bonded ring, enhancing crystalline stability .
- The 4-methyl analog shows dihedral angles (18.60°–81.36°) between aromatic and malonate moieties, influencing packing .
- The acetyl group’s planar structure may promote π-π stacking or dipole interactions, though crystallographic data are lacking.
Biological Activity
Diethyl 2-[(4-acetylanilino)methylene]malonate is an organic compound with the molecular formula C16H19NO5, known for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and research findings, supported by data tables and relevant studies.
Chemical Structure and Synthesis
Chemical Structure:
- Molecular Formula: C16H19NO5
- CAS Number: 104007-11-6
- Key Functional Groups: Anilino group, acetyl group, malonate moiety
The compound is synthesized through a nucleophilic addition reaction between diethyl malonate and 4-acetylaniline, typically using sodium ethoxide as a base in ethanol at room temperature. This reaction pathway is significant as it allows for the introduction of the acetyl group, which enhances the compound's reactivity and biological properties.
This compound exhibits its biological activity primarily through its ability to form quinoline derivatives, which are known for various pharmacological effects. The mechanism involves:
- Nucleophilic Addition: The compound can react with various nucleophiles to form new derivatives.
- Formation of Active Intermediates: These intermediates can interact with biological targets such as enzymes and receptors, modulating their activity.
Biological Activities
Research indicates that this compound possesses several biological activities:
- Anticancer Properties:
-
Antiviral Effects:
- The compound has been investigated for its potential to inhibit viral replication, particularly in models of viral infections.
- Anti-inflammatory Activity:
Table 1: Summary of Biological Activities
Notable Research
- Anticancer Study : A study published in MDPI highlighted the synthesis of quinoline derivatives from this compound, demonstrating significant cytotoxicity against various cancer cell lines .
- Antiviral Research : Another investigation focused on the antiviral properties of related compounds derived from this malonate derivative, showing efficacy against RNA viruses.
- Inflammation Model : Research conducted on animal models indicated that derivatives of this compound significantly reduced inflammatory responses, suggesting therapeutic potential for chronic inflammatory conditions .
Comparison with Similar Compounds
This compound can be compared with other similar compounds to highlight its unique properties:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| Diethyl 2-[(4-nitroanilino)methylene]malonate | Nitro group enhances electron-withdrawing effects | Potentially higher cytotoxicity |
| Diethyl 2-[(4-methoxyanilino)methylene]malonate | Methoxy group may enhance solubility | Moderate anticancer activity |
| Diethyl 2-[(4-chloroanilino)methylene]malonate | Chlorine substituent affects reactivity | Variable biological activity |
Q & A
Q. What are the standard synthetic routes for preparing Diethyl 2-[(4-acetylanilino)methylene]malonate?
The compound is synthesized via condensation of diethyl malonate with 4-acetylaniline under reflux conditions. Catalysts like piperidine or acetic acid are used in polar solvents (ethanol/methanol). Purification involves recrystallization or column chromatography .
- Example protocol : Mix 4-acetylaniline (1.2 mmol) and diethyl ethoxymethylenemalonate (1.2 mmol), heat at 403 K for 2 hours. Purify via recrystallization from diethyl ether (73% yield) .
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
Q. What are common applications in organic synthesis?
The compound serves as a precursor for:
- Heterocyclic systems (e.g., pyrazoloquinolinones) via cyclization .
- Pharmaceuticals through functional group transformations (e.g., halogenation, alkylation) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., acetyl, halogens) influence reactivity?
- The 4-acetyl group enhances hydrogen-bonding interactions, stabilizing intermediates in cyclization reactions .
- Halogens (Br, Cl) increase electrophilicity, facilitating nucleophilic aromatic substitution. Comparative studies show bromine improves binding to biological targets .
- Data contradiction : Yields vary with substituents (e.g., 73% for 4-bromo vs. 90% for 3-bromo derivatives) due to steric/electronic differences .
Q. What mechanistic insights explain its role in heterocyclic synthesis?
- Stepwise mechanism : (1) Formation of enamine via malonate-aniline condensation; (2) Intramolecular cyclization under acidic/basic conditions .
- Key intermediates : Ethoxymethylenemalonate derivatives react with amines to form α,β-unsaturated esters, enabling [4+2] cycloadditions .
Q. How can contradictory data in reaction yields be resolved?
- Optimization strategies :
- Analytical validation : Use HPLC-MS to quantify intermediates and identify side reactions .
Q. What methodologies assess its biological interactions (e.g., enzyme inhibition)?
- Enzyme assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using malonate derivatives as competitive inhibitors .
- Molecular docking : Simulations reveal binding modes; acetyl and malonate groups form hydrogen bonds with active sites .
- Contradiction : Antimicrobial activity varies with substituents (e.g., 4-bromo shows higher activity than 4-chloro) due to lipophilicity differences .
Methodological Recommendations
Q. How to optimize purification for high-purity yields?
- Recrystallization : Use methanol-diethyl ether (1:3) for efficient crystal growth .
- Column chromatography : Silica gel with ethyl acetate/hexane (30:70) resolves malonate byproducts .
Q. What analytical techniques validate synthetic intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
